![molecular formula C16H21N3O B12560590 Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- CAS No. 191219-86-0](/img/structure/B12560590.png)
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. The use of solvents like DMF and catalysts such as iodine (I2) has been shown to be effective. Microwave irradiation is also employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
科学的研究の応用
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- has a wide range of scientific research applications. It has been studied for its antimicrobial activity, showing broad-spectrum antibacterial and antifungal properties . Other applications include its use as a CNS depressant, anticonvulsant, and antipyretic agent .
作用機序
The mechanism of action of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and extracellular regulated protein kinases, which are involved in cancer cell proliferation . The compound also targets dihydrofolate reductase and cyclin-dependent kinases, contributing to its anticancer activity .
類似化合物との比較
Similar Compounds: Similar compounds include 2-thioxodihydropyrido[2,3-d]pyrimidine and 7-deazaadenine derivatives . These compounds share structural similarities with pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- and exhibit comparable biological activities.
Uniqueness: What sets pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- apart is its unique combination of substituents, which enhances its biological activity and selectivity. The presence of the cyclohexyl, ethyl, and methyl groups contributes to its distinct pharmacokinetic properties and makes it a valuable compound for further research and development .
特性
CAS番号 |
191219-86-0 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC名 |
4-cyclohexyl-1-ethyl-7-methylpyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O/c1-3-19-15-13(10-9-11(2)17-15)14(18-16(19)20)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
InChIキー |
AFORUUDXYIKHFK-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=N2)C)C(=NC1=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


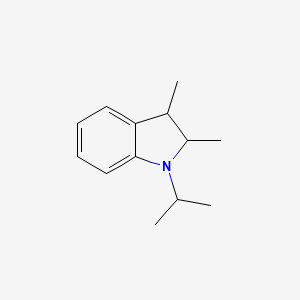
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
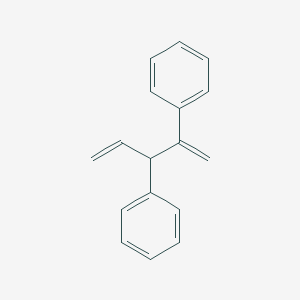
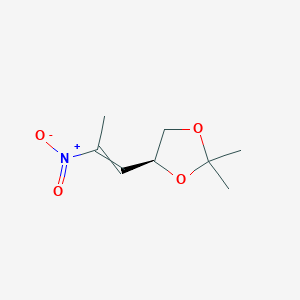
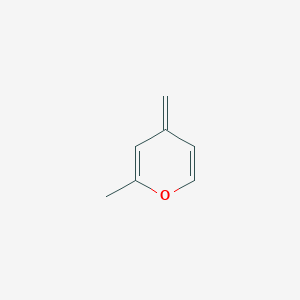
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
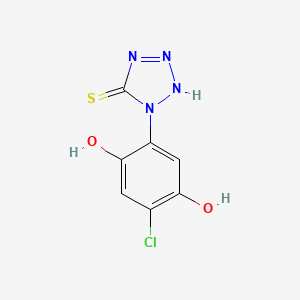
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
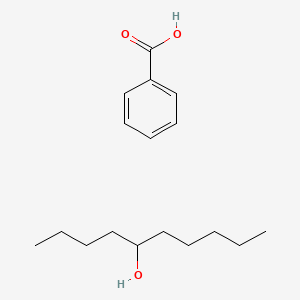
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
